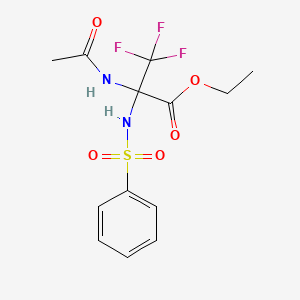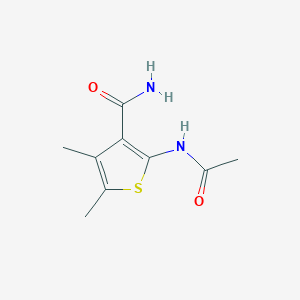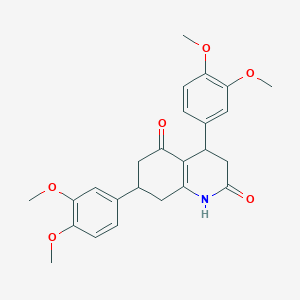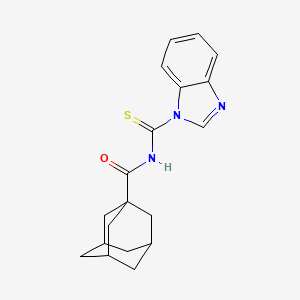![molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
描述
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolo[3,4-c]pyridine family, which is known for its biological activities and potential therapeutic applications.
作用机制
Target of Action
The primary targets of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs) . FGFRs and TRKs play essential roles in various types of tumors and are involved in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by binding to the receptors, leading to inhibition of their activities . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound could form two hydrogen bonds with the backbone carbonyl and NH in the hinge region .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that similar compounds have shown good plasma stability .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cancer cell proliferation and induce apoptosis . Furthermore, it also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
The biochemical properties of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are largely determined by its interactions with various biomolecules. It has been reported that derivatives of 1H-pyrrolo[3,4-b]pyridine, a similar compound, have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that this compound may also interact with these receptors, influencing biochemical reactions.
Cellular Effects
In cellular contexts, this compound may have significant effects on cell function. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interactions with biomolecules such as enzymes. As mentioned earlier, it may interact with FGFRs, leading to inhibition or activation of these enzymes . This could result in changes in gene expression and other downstream effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction could produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Used as a scaffold in the design of various bioactive molecules.
1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for its antileishmanial efficacy.
Uniqueness
2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific benzyl substitution, which can enhance its biological activity and specificity. This unique structural feature allows it to interact differently with molecular targets compared to other similar compounds, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-benzylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGCUHGBTMPMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5512148.png)
![4-[(2E)-2-benzylidenehydrazinyl]-4-oxobutanoic acid](/img/structure/B5512154.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)
![4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide](/img/structure/B5512181.png)
![4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline](/img/structure/B5512193.png)


![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
